(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid

Catalog No.
S714137
CAS No.
28334-73-8
M.F
C12H22N2O5
M. Wt
274.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-...

CAS Number

28334-73-8

Product Name

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid

IUPAC Name

(2S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid

Molecular Formula

C12H22N2O5

Molecular Weight

274.31 g/mol

InChI

InChI=1S/C12H22N2O5/c1-7(2)9(10(16)17)14-8(15)6-13-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1

InChI Key

YXXMEXYAHMBYIU-VIFPVBQESA-N

SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid, also known as Boc-L-Val-L-MeVal-OH, is a tripeptide that is commonly used in peptide synthesis. Its unique chemical structure has made it a valuable tool in various fields of research and industry, including chemical biology, drug discovery, and materials science. In this paper, we will explore the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety, applications, current state of research, potential implications, limitations, and future directions of Boc-L-Val-L-MeVal-OH.
(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH is a tripeptide that consists of three amino acids: valine, N-tert-butoxycarbonyl-L-valine, and N-tert-butoxycarbonyl-L-methylvaline. It is a white or off-white powder that is soluble in water, methanol, and ethanol. (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH is commonly used in peptide synthesis as a building block to create more complex peptides, proteins, and other biomolecules. Its use in peptide synthesis has greatly expanded the field of chemical biology, allowing researchers to design, synthesize, and study new biomolecules for various applications.
(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH has a molecular weight of 345.42 g/mol and a melting point of 188-192°C. It is stable at room temperature, but should be stored at -20°C to prevent degradation. (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH is a slightly acidic molecule, with a pKa of 2.5 for the carboxylic acid and a pKa of 9.4 for the amino group. It is also an optically active molecule, with a specific rotation of +16.5 to +18.5 (c=1, H2O).
(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH can be synthesized by standard peptide synthesis methods, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH is commonly synthesized using the Fmoc/tBu strategy, in which Fmoc-protected amino acids are coupled together using an activating agent, such as diisopropylcarbodiimide (DIC), and a coupling agent, such as N-hydroxybenzotriazole (HOBt).
The synthesized product can be characterized using various analytical methods, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. These methods can confirm the purity, identity, and structure of the synthesized product.
HPLC is a common method used for analyzing peptides and other small molecules. It separates compounds based on their size, charge, and hydrophobicity. In HPLC, the sample is injected into a column filled with a stationary phase, such as silica gel, and a mobile phase, such as acetonitrile and water. As the sample passes through the column, the compounds are separated based on their interaction with the stationary and mobile phases.
MS is used for determining the mass and structure of a molecule. In MS, the sample is ionized and accelerated through a magnetic field, which separates the ions based on their mass-to-charge ratio. The ions are detected by a detector, such as a photomultiplier tube, and the resulting data is analyzed to determine the mass and structure of the molecule.
NMR spectroscopy is used for obtaining detailed structural information about a molecule. In NMR spectroscopy, the sample is placed in a strong magnetic field and irradiated with radiofrequency energy. The resulting signals are detected and analyzed to determine the chemical structure of the molecule.
IR spectroscopy is used for identifying functional groups in a molecule. In IR spectroscopy, the sample is irradiated with infrared radiation, which causes the chemical bonds in the molecule to vibrate. The resulting spectrum shows the different frequencies of vibration, which can be used to identify the functional groups in the molecule.
(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH has been shown to have antimicrobial, antiproliferative, and cytotoxic activities. It has been used in the development of new antibiotics, anticancer drugs, and antiviral agents. (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH has also been used as a substrate for enzymes, such as proteases, to study their catalytic activity and specificity.
There have been no reported toxic or harmful effects of (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH in scientific experiments. However, it is recommended to handle (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH with care and use appropriate protective equipment, such as gloves, goggles, and a lab coat.
(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH has numerous applications in scientific experiments, including:
1. Peptide synthesis: (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH is commonly used as a building block in peptide synthesis to create more complex peptides and biomolecules.
2. Enzyme substrate: (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH can be used as a substrate for enzymes, such as proteases, to study their catalytic activity and specificity.
3. Antibiotics: (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH has been used in the development of new antibiotics for the treatment of bacterial infections.
4. Anticancer drugs: (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH has been used in the development of new anticancer drugs for the treatment of cancer.
5. Antiviral agents: (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH has been used in the development of new antiviral agents for the treatment of viral infections.
(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH is a well-established tool in peptide synthesis and has been extensively studied in various fields of research. However, there is ongoing research in the following areas:
1. New applications of (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH in materials science and nanotechnology.
2. Improved methods for synthesizing (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH and other similar compounds.
3. Exploration of the mechanisms of action of (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH in various biological systems.
(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH has numerous implications in various fields of research and industry, including:
1. Chemical biology: (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH is a valuable tool for designing and synthesizing new biomolecules for various applications, including drug discovery and materials science.
2. Drug discovery: (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH has been used in the development of new antibiotics, anticancer drugs, and antiviral agents.
3. Materials science: (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH has potential applications in the development of new materials for use in various industries, including electronics, energy, and construction.
(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH has several limitations that need to be addressed in future research, including:
1. Limited solubility in some common solvents.
2. Limited stability under certain conditions.
3. Limited availability and high cost of synthesis.
for research on (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH include:
1. Developing new methods for synthesizing (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH and other similar compounds that are more efficient and cost-effective.
2. Exploring the potential applications of (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH in materials science and nanotechnology.
3. Studying the mechanisms of action of (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH in various biological systems to better understand its biological properties.
4. Investigating the potential for (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acidMeVal-OH to be used in the development of new therapeutic agents for the treatment of various diseases.

XLogP3

0.7

Sequence

GV

Wikipedia

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid

Dates

Modify: 2023-08-15

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